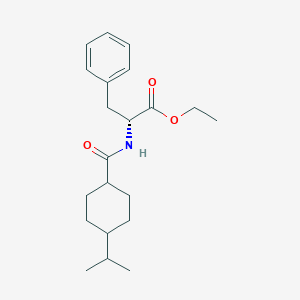
Nateglinide Ethyl Ester
Descripción general
Descripción
Nateglinide Ethyl Ester is a chemical compound with the molecular formula C21H31NO3 and a molecular weight of 345.48. It is an ester derivative of Nateglinide, a D-phenylalanine derivative used as an oral antihyperglycemic agent for the treatment of type II diabetes . This compound is primarily used in research settings, particularly in the field of proteomics .
Mecanismo De Acción
Target of Action
Nateglinide Ethyl Ester primarily targets the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that facilitates the uptake of glucose by cells .
Mode of Action
This compound is an oral antihyperglycemic agent that belongs to the meglitinide class of short-acting insulin secretagogues . It works by binding to ATP-sensitive potassium channels in the β cells of the pancreas . This binding action inhibits the channels, leading to the depolarization of the β cell membrane and facilitating the entry of calcium ions . The influx of calcium ions then stimulates the calcium-dependent exocytosis of insulin granules , leading to the release of insulin . Importantly, the activity of this compound is dependent on the presence of glucose .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the insulin secretion pathway . By stimulating the release of insulin, this compound helps to lower postprandial (after meal) blood glucose levels . This is particularly beneficial for individuals with non-insulin-dependent diabetes mellitus (NIDDM), as it aids in the regulation of blood glucose levels .
Pharmacokinetics
This compound is rapidly and completely absorbed in the small intestine . It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4 . The drug is excreted predominantly in urine (83%) and feces (10%) . The major metabolites of this compound possess less activity than the parent compound . The estimated bioavailability of this compound is 72% .
Result of Action
The primary result of this compound’s action is a decrease in postprandial and fasting blood glucose levels . This is achieved through the stimulation of insulin release, which promotes the uptake of glucose by cells and thus lowers blood glucose levels . In addition to this, this compound has been shown to decrease glycosylated hemoglobin (HbA1c) levels, which are reflective of the last 8-10 weeks of glucose control .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the drug should only be taken with meals, and meal-time doses should be skipped with any skipped meal . This is because the action of this compound is dependent on the presence of glucose . Additionally, the drug’s absorption and metabolism can be affected by factors such as the individual’s liver function and the presence of other medications .
Análisis Bioquímico
Cellular Effects
The parent compound of Nateglinide Ethyl Ester, Nateglinide, is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM) . It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release . Nateglinide induces an early insulin response to meals, decreasing postprandial blood glucose levels
Molecular Mechanism
Nateglinide, the parent compound of this compound, works by inhibiting ATP-sensitive potassium channels in a glucose-dependent manner . This action depolarizes the β cells and causes voltage-gated calcium channels to open, leading to an increase in intracellular calcium that stimulates insulin release
Temporal Effects in Laboratory Settings
It is known that Nateglinide, the parent compound, is extensively metabolized in the liver and excreted in urine (83%) and feces (10%) .
Dosage Effects in Animal Models
A study on Nateglinide revealed a dose-dependent reduction of placebo-adjusted hemoglobin A1c and fasting plasma glucose .
Metabolic Pathways
Nateglinide, the parent compound, is extensively metabolized in the liver .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nateglinide Ethyl Ester typically involves the esterification of Nateglinide. One common method is the reaction of Nateglinide with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade ethanol and acid catalysts, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Nateglinide Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield Nateglinide and ethanol.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Nateglinide and ethanol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Nateglinide Ethyl Ester is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research on this compound contributes to understanding the pharmacokinetics and pharmacodynamics of Nateglinide derivatives.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems
Comparación Con Compuestos Similares
Similar Compounds
Nateglinide: The parent compound, used as an oral antihyperglycemic agent.
Repaglinide: Another meglitinide class drug used for type II diabetes.
D-Phenylalanine Derivatives: Other derivatives with similar structures and functions
Uniqueness
Nateglinide Ethyl Ester is unique due to its ester functional group, which can influence its pharmacokinetic properties and interactions in biological systems. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
ethyl (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-4-25-21(24)19(14-16-8-6-5-7-9-16)22-20(23)18-12-10-17(11-13-18)15(2)3/h5-9,15,17-19H,4,10-14H2,1-3H3,(H,22,23)/t17?,18?,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOHCDLQBWDQOF-CTWPCTMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648386 | |
| Record name | Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187728-85-4 | |
| Record name | Ethyl nateglinide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187728854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL NATEGLINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX9D77CLB2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)


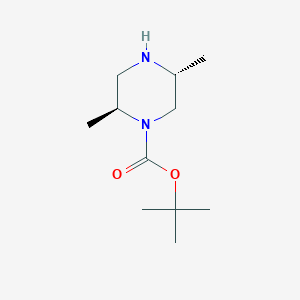
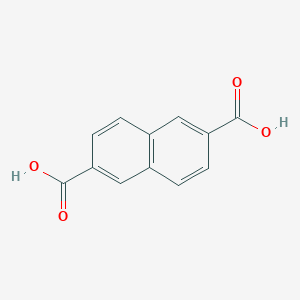


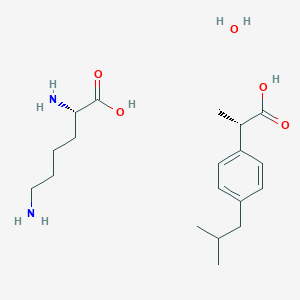

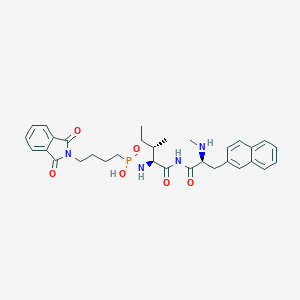
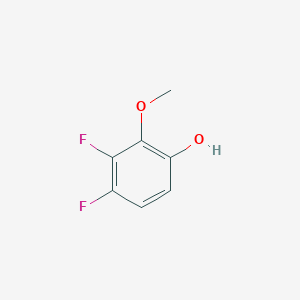
![[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate](/img/structure/B126358.png)
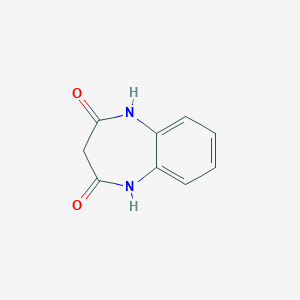
![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B126364.png)
